1-[3-(4-Fluorophenyl)acryloyl]azepane
Description
1-[3-(4-Fluorophenyl)acryloyl]azepane (CAS 353472-99-8, molecular formula C₁₅H₁₈FNO) is a fluorinated azepane derivative featuring an α,β-unsaturated acryloyl group attached to a seven-membered azepane ring. Azepane, a saturated heterocyclic ring, provides conformational flexibility compared to smaller cyclic amines like piperidine or piperazine, which may enhance binding affinity in certain pharmacological contexts .
Properties
Molecular Formula |
C15H18FNO |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H18FNO/c16-14-8-5-13(6-9-14)7-10-15(18)17-11-3-1-2-4-12-17/h5-10H,1-4,11-12H2/b10-7+ |
InChI Key |
YMMOTEFNABWLOR-JXMROGBWSA-N |
SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=C(C=C2)F |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Chalcone Derivatives with α,β-Unsaturated Ketone Moieties
Chalcones share the α,β-unsaturated ketone core with 1-[3-(4-Fluorophenyl)acryloyl]azepane but differ in substituents and ring systems. Key findings from structure–activity relationship (SAR) studies include:
- Electronegative substituents: Substitutions like fluorine (F), bromine (Br), or chlorine (Cl) at the para position of aromatic rings correlate with higher inhibitory activity. Compound 2j (propanone chalcone): IC₅₀ = 4.70 μM (Br at para of ring A, F at para of ring B) .
- Methoxy groups : Substitution with methoxy (OCH₃) reduces potency (e.g., Compound 2p : IC₅₀ = 70.79 μM) due to decreased electronegativity and steric hindrance .
Table 1: Activity of Selected Chalcone Derivatives vs. This compound
Azepane Derivatives with Varied Substituents
1-[3-(2-Thienyl)acryloyl]azepane (CAS 326872-75-7)
- Structure : Replaces the 4-fluorophenyl group with a thienyl (sulfur-containing heterocycle).
- Implications: The thienyl group introduces sulfur-mediated electronic effects, which may alter binding interactions compared to fluorophenyl. No activity data is reported .
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone (CAS 88675-47-2)
- Structure: Bromine at para of phenyl; ethanone backbone.
- Implications : Bromine’s higher electronegativity than fluorine could enhance activity, but steric bulk from the dual aromatic rings (bromophenyl and phenyl) might reduce potency .
1-[1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane (CAS 1197727-01-7)
Structural and Electronic Trends
Electronegativity : Fluorine’s high electronegativity optimizes electronic interactions in the target compound, similar to active chalcones like 2j .
Steric Effects : Bulky substituents (e.g., methoxy or bromophenyl) reduce potency in chalcones, suggesting the target compound’s moderate steric profile may be advantageous .
Preparation Methods
Synthesis of 3-(4-Fluorophenyl)acryloyl Chloride
The acryloyl chloride intermediate is prepared by treating 3-(4-fluorophenyl)acrylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). The reaction is typically conducted at 0–5°C to minimize side reactions, followed by warming to room temperature to ensure complete conversion. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.
Acylation Reaction
Azepane (1.0 equiv) is dissolved in DCM and cooled to 0°C. A solution of 3-(4-fluorophenyl)acryloyl chloride (1.1 equiv) in DCM is added dropwise, followed by triethylamine (TEA, 1.5 equiv) to neutralize HCl byproducts. The mixture is stirred for 12–24 hours at room temperature, after which the organic layer is washed with water, brine, and dried over Na₂SO₄. Purification via silica gel chromatography (hexane/ethyl acetate gradient) affords the target compound in 70–75% yield.
Key Advantages :
-
High atom economy and minimal byproducts.
-
Compatibility with moisture-sensitive intermediates due to anhydrous conditions.
Palladium-Catalyzed Coupling Strategies
Palladium-mediated cross-coupling reactions offer an alternative route, particularly when pre-functionalized acryloyl precursors are unavailable. This approach is inspired by the synthesis of benzothiepino[3,2-c]pyridine derivatives.
Suzuki–Miyaura Coupling
Aryl halides, such as 3-bromo-4-fluorophenyl acrylate, are coupled with azepane-bearing boronic esters under Pd(OAc)₂ catalysis. For example, a mixture of 3-bromo-4-fluorophenyl acrylate (1.0 equiv), azepane-1-boronic acid pinacol ester (1.2 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in toluene/water (3:1) is heated at 100°C for 24 hours. The product is extracted with ethyl acetate, dried, and purified via column chromatography, yielding 60–65% of the desired compound.
Buchwald–Hartwig Amination
This method involves coupling an acryloyl chloride with azepane using a palladium catalyst. A representative procedure from the synthesis of 5H-dipyrido[4,3-b:3′,4′-f]azepine derivatives is adapted:
-
A mixture of 3-chloro-4-(4-fluorophenyl)acryloyl chloride (1.0 equiv), azepane (1.2 equiv), Pd₂(dba)₃ (5 mol%), and XantPhos (10 mol%) in toluene is heated at 90°C for 48 hours.
-
The reaction is quenched with saturated NaHCO₃, extracted with EtOAc, and purified via chromatography to yield 55–60% product.
Limitations :
Stepwise Condensation and Cyclization
A multi-step approach is employed when direct methods fail, involving the formation of the acryloyl moiety followed by azepane incorporation. This mirrors the synthesis of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.
Knoevenagel Condensation
4-Fluorobenzaldehyde (1.0 equiv) is condensed with methyl acetoacetate (1.2 equiv) in the presence of piperidine (10 mol%) and acetic acid. The reaction proceeds at reflux for 6 hours, yielding 3-(4-fluorophenyl)acrylic acid methyl ester. Hydrolysis with LiOH in THF/water affords the free acid, which is subsequently converted to the acyl chloride as described in Section 1.1.
Azepane Incorporation
The acyl chloride is reacted with azepane under conditions identical to Section 1.2, yielding 1-[3-(4-fluorophenyl)acryloyl]azepane in 60–65% overall yield.
Optimization Insights :
Comparative Analysis of Preparation Methods
Key Observations :
-
Direct acylation offers the highest yield and simplest workflow.
-
Palladium-based methods, while versatile, require costly catalysts and extended reaction times.
Challenges and Optimization Strategies
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